Ethyl spiro[2.3]hexane-5-carboxylate
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Overview
Description
Ethyl spiro[23]hexane-5-carboxylate is a unique organic compound characterized by its spirocyclic structure The spiro[23]hexane framework consists of a bicyclic system where two rings are connected through a single carbon atom, creating a rigid and constrained structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[2.3]hexane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, yielding the desired spirocyclic framework in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl spiro[2.3]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The rigid spirocyclic structure can be used to study conformational effects on biological activity, aiding in the design of bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl spiro[2.3]hexane-5-carboxylate depends on its specific application. In chemical reactions, the spirocyclic structure provides a constrained environment that can influence reaction pathways and selectivity. In biological systems, the compound’s rigidity and functional groups can interact with molecular targets, affecting binding affinity and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl spiro[2.3]hexane-1-carboxylate: Similar spirocyclic structure but with the carboxylate group at a different position.
Ethyl 5-cyano-1-nitrospiro[2.3]hexane-1-carboxylate: Contains additional functional groups like cyano and nitro, which can alter its reactivity and applications.
Uniqueness: Ethyl spiro[2.3]hexane-5-carboxylate is unique due to its specific positioning of the carboxylate group, which can influence its chemical behavior and potential applications. The spirocyclic structure provides rigidity and a distinct three-dimensional shape, making it valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
ethyl spiro[2.3]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)7-5-9(6-7)3-4-9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHLDPLWORQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498003 |
Source
|
Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342616-10-8 |
Source
|
Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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